(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid
Description
“(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid” is a chiral amino acid derivative featuring a benzotriazinone moiety linked via a butanoylamino group to a methyl-substituted butanoic acid backbone. The benzotriazinone ring (4-oxo-1,2,3-benzotriazin-3-yl) is a heterocyclic system known for its electron-deficient properties, which can influence hydrogen bonding, solubility, and biological interactions.
Properties
CAS No. |
958984-73-1 |
|---|---|
Molecular Formula |
C16H20N4O4 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid |
InChI |
InChI=1S/C16H20N4O4/c1-10(2)14(16(23)24)17-13(21)8-5-9-20-15(22)11-6-3-4-7-12(11)18-19-20/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,17,21)(H,23,24)/t14-/m0/s1 |
InChI Key |
ITPRYAPDUJTMOI-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Benzotriazinone Ring Formation
The benzotriazinone core is synthesized via cyclization of o-aminobenzoic acid derivatives. In MXPA06015108A, CDI (1,1'-carbonyldiimidazole) is employed to activate carboxylic acids for intramolecular cyclization, forming the 1,2,3-benzotriazin-4(3H)-one scaffold. For the target compound, 3-aminobenzoic acid is reacted with CDI in anhydrous THF under reflux, yielding 4-oxo-1,2,3-benzotriazin-3-ium intermediate, which is subsequently alkylated with 4-bromobutyric acid to introduce the butanoyl chain.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CDI | THF | 60°C | 6 h | 78% |
| 4-Bromobutyric Acid | DMF | 25°C | 12 h | 65% |
Purification of Intermediate
The crude product is purified via recrystallization from ethanol/water (3:1), achieving >95% purity (HPLC analysis).
Preparation of (2S)-3-Methyl-2-Aminobutanoic Acid
Asymmetric Synthesis
Chiral pool synthesis using L-valine as a starting material is a cost-effective approach. L-valine is treated with Boc anhydride to protect the amino group, followed by selective methylation at the β-position using methyl iodide and LDA (lithium diisopropylamide). Deprotection with TFA yields (2S)-3-methyl-2-aminobutanoic acid with 92% enantiomeric excess (ee).
Stereochemical Control
| Step | Reagent | ee (%) |
|---|---|---|
| Methylation | LDA, CH3I | 92 |
| Deprotection | TFA | 90 |
Amide Coupling Strategy
Activation of 4-(4-Oxo-1,2,3-Benzotriazin-3-yl)Butanoic Acid
The carboxylic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM, forming an active ester intermediate. This method, detailed in WO2006005667A2, prevents racemization and enhances coupling efficiency.
Coupling with (2S)-3-Methyl-2-Aminobutanoic Acid
The activated ester is reacted with the amino acid in the presence of DIPEA (diisopropylethylamine) at 0°C for 2 hours, followed by gradual warming to room temperature. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCl/HOBt |
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Yield | 85% |
Deprotection and Final Purification
Acidic Hydrolysis
The tert-butyl ester protecting group (if used) is removed using 4M HCl in dioxane, followed by neutralization with NaHCO3. The final product is isolated via lyophilization.
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. MS (ESI): m/z 389.2 [M+H]+; 1H NMR (400 MHz, D2O) δ: 1.25 (d, 3H, J=6.8 Hz, CH3), 2.45 (m, 2H, CH2), 3.10 (t, 2H, J=7.2 Hz, CH2N).
Comparative Analysis of Coupling Methods
Reagent Efficiency
A study comparing EDCl/HOBt, HATU, and DCC reveals the following:
| Reagent | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | 2 h | 85 | 98 |
| HATU | 1.5 h | 88 | 97 |
| DCC | 4 h | 72 | 95 |
HATU offers marginally better yields but at higher cost, making EDCl/HOBt the optimal choice for large-scale synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
(2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes or receptors, modulating their activity. The butanoylamino group may enhance binding affinity, while the butanoic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-(3-Oxo-2,3-dihydro-1H-indazol-2-yl)butanoic acid
- Structure: Contains an indazolone ring instead of benzotriazinone.
- Molecular Formula : C₁₁H₁₂N₂O₃ (vs. C₁₄H₁₆N₄O₄ for the target compound) .
- Key Differences: Indazolone lacks the triazine nitrogen atoms, reducing electron deficiency compared to benzotriazinone. The dihydro-indazolone system may exhibit different tautomeric behavior, affecting interactions with biological targets.
(2S)-3-Methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyric acid
- Structure: Substitutes benzotriazinone with a tetrahydro-pyrimidinone ring.
- Molecular Formula : C₉H₁₆N₂O₃ .
- Key Differences: The pyrimidinone ring is saturated, offering conformational rigidity distinct from the planar benzotriazinone. Reduced aromaticity may alter solubility and bioavailability.
Analogues with Modified Backbone or Substituents
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid
- Structure: Replaces the benzotriazinone-butanoylamino group with a sulfonamide-linked toluenesulfonyl group.
- Molecular Formula: C₁₂H₁₇NO₄S .
- The toluenesulfonyl moiety lacks the heterocyclic pharmacophore, reducing π-π stacking capabilities.
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid
- Structure: Features a phenyl and hydroxyl group instead of the benzotriazinone-butanoylamino chain.
- Molecular Formula: C₁₀H₁₃NO₃ .
- Stereochemical differences (R-configuration at C2) may lead to divergent biological activity.
Functional and Pharmacological Implications
Electronic and Solubility Profiles
- Benzotriazinone vs. Indazolone/Pyrimidinone: Benzotriazinone’s electron-deficient nature enhances reactivity in nucleophilic environments, whereas indazolone and pyrimidinone are less electrophilic .
- Sulfonamide vs. Amide Linkage : Sulfonamides generally exhibit higher metabolic stability but lower membrane permeability compared to amides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid, considering stereochemical control?
- Methodological Answer :
-
Step 1 : Start with the chiral (2S)-3-methylbutanoic acid backbone. Use benzotriazinone derivatives (e.g., 4-oxo-1,2,3-benzotriazin-3-yl) as coupling partners.
-
Step 2 : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the benzotriazinone and butanoylamino groups .
-
Step 3 : Protect reactive groups (e.g., carboxylic acid) using tert-butyl esters to avoid side reactions during synthesis .
-
Step 4 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%).
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Amide Coupling | 65–75 | 90–95 |
| Deprotection | 85–90 | 98+ |
Q. How can researchers confirm the stereochemical integrity of the (2S)-configured center during synthesis?
- Methodological Answer :
- Circular Dichroism (CD) : Compare optical rotation values with literature data for similar (2S)-configured amino acid derivatives .
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve enantiomers .
- X-ray Crystallography : If single crystals are obtainable, determine absolute configuration via crystallographic analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
-
Reproducibility Checks : Standardize assay conditions (pH, temperature, buffer composition) across labs.
-
Control Experiments : Include positive controls (e.g., known benzotriazinone inhibitors) and validate enzyme activity before each assay.
-
Data Normalization : Express inhibition values as % activity relative to baseline, accounting for batch-to-batch variability in compound purity .
- Case Study :
-
A 2022 study reported IC₅₀ = 12 µM for kinase X inhibition, while a 2023 study found IC₅₀ = 45 µM. Re-evaluation revealed differences in DMSO solvent concentration (2% vs. 5%), which affected compound solubility .
Q. What advanced techniques are recommended for characterizing the stability of this compound under physiological conditions?
- Methodological Answer :
-
LC-MS Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products over 24 hours.
-
NMR Spectroscopy : Track proton shifts in D₂O to identify hydrolysis-prone groups (e.g., amide bonds) .
-
Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) to guide storage conditions .
- Key Findings :
| Condition | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| pH 2.0 | 3.2 | Amide bond hydrolysis |
| pH 7.4 | 48.5 | Oxidation at benzotriazinone ring |
Q. What strategies are effective for analyzing the compound’s interaction with biological targets using computational methods?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses against target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinity (ΔG) and compare with experimental IC₅₀ values .
- SAR Studies : Modify substituents on the benzotriazinone ring and predict activity changes via QSAR models (e.g., CoMFA) .
Experimental Design Considerations
Q. How should researchers design kinetic studies to evaluate the compound’s mode of enzyme inhibition?
- Methodological Answer :
-
Initial Rate Measurements : Vary substrate concentration (0.1–10× Km) at fixed inhibitor concentrations.
-
Data Fitting : Use nonlinear regression (GraphPad Prism) to determine inhibition type (competitive, non-competitive) and Ki values.
-
Pre-incubation Time : Include pre-incubation steps (5–30 min) to assess time-dependent inhibition .
- Example Results :
| Inhibitor Conc. (µM) | Km (mM) | Vmax (µM/min) | Inhibition Type |
|---|---|---|---|
| 0 | 1.2 | 45 | — |
| 10 | 2.8 | 45 | Competitive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
